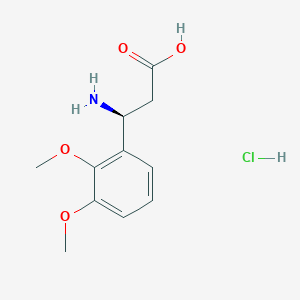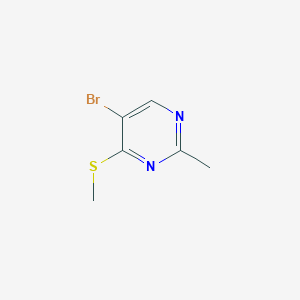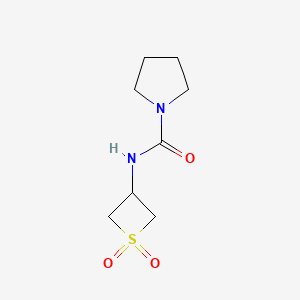
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by a unique structure that includes a pyrrolidine ring and a dioxidothietane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Dioxidothietane Moiety: This step involves the oxidation of a thietane precursor using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined and allowed to react under controlled conditions.
Continuous Flow Synthesis: Employing flow reactors to ensure consistent production and better control over reaction parameters.
化学反应分析
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the dioxidothietane moiety.
Reduction: Reduction reactions can potentially alter the pyrrolidine ring or the dioxidothietane group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or stability.
科学研究应用
Chemistry
In chemistry, N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as antimicrobial and anticancer therapies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and polymers.
作用机制
The mechanism by which N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The dioxidothietane moiety can participate in redox reactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(1,1-Dioxidothietan-3-yl)piperidine-1-carboxamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is unique due to the specific combination of the pyrrolidine ring and the dioxidothietane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H14N2O3S |
|---|---|
分子量 |
218.28 g/mol |
IUPAC 名称 |
N-(1,1-dioxothietan-3-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C8H14N2O3S/c11-8(10-3-1-2-4-10)9-7-5-14(12,13)6-7/h7H,1-6H2,(H,9,11) |
InChI 键 |
VRUWFDWZJAMRHG-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)NC2CS(=O)(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


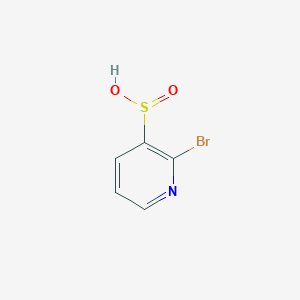

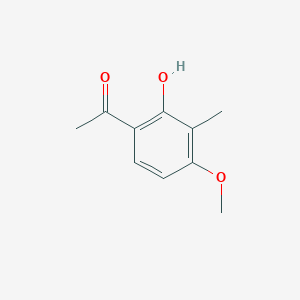
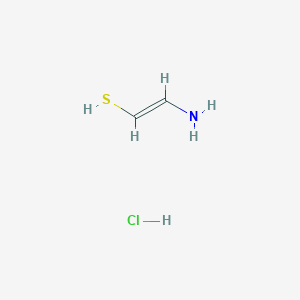
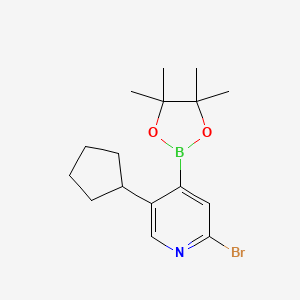
![(R)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B12961832.png)

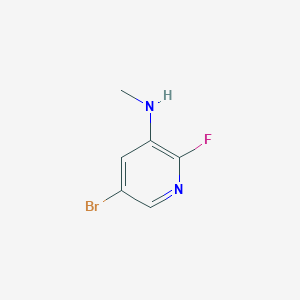

![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
